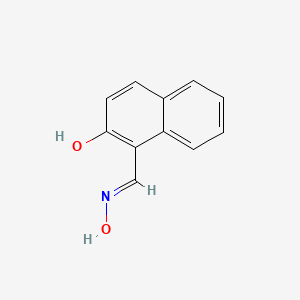

2-Hydroxy-1-naphthaldehyde oxime

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7470-09-9 |

|---|---|

Molecular Formula |

C11H9NO2 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

1-(hydroxyiminomethyl)naphthalen-2-ol |

InChI |

InChI=1S/C11H9NO2/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12-14/h1-7,13-14H |

InChI Key |

VPTYRUGUZUYAGZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NO)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NO)O |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxy 1 Naphthaldehyde Oxime

Conventional Synthesis Routes

Conventional methods for synthesizing 2-Hydroxy-1-naphthaldehyde (B42665) oxime typically rely on the reaction of the parent aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base and an organic solvent.

Condensation Reactions with Hydroxylamine Hydrochloride

The most fundamental and widely used method for preparing 2-Hydroxy-1-naphthaldehyde oxime is the nucleophilic addition of hydroxylamine to the aldehyde's carbonyl group, followed by dehydration to form the oxime. researchgate.net This reaction is generally straightforward and provides good yields of the desired product.

The synthesis is achieved by treating 2-Hydroxy-1-naphthaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl). researchgate.netias.ac.in A base is required to liberate the free hydroxylamine (NH₂OH) from its hydrochloride salt, which then acts as the nucleophile. The reaction proceeds as the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and the elimination of a water molecule to yield the final oxime product.

One specific procedure involves reacting the aldehyde with 1.1 equivalents of hydroxylamine hydrochloride in methanol (B129727), with an aqueous solution of sodium carbonate serving as the base. researchgate.net The reaction is initiated at 0 °C and then allowed to proceed at room temperature. researchgate.net

The efficiency, rate, and yield of the oxime formation are significantly influenced by the choice of solvent, base, and temperature. The presence of the hydroxyl group at the ortho position to the aldehyde group in 2-Hydroxy-1-naphthaldehyde can accelerate the reaction by forming a hydrogen bond, which increases the electropositivity of the carbonyl carbon, making it more susceptible to nucleophilic attack. ias.ac.in

Different reaction systems have been employed, including:

Refluxing in pyridine (B92270), where pyridine acts as both the solvent and the base. dss.go.th

Refluxing in ethanol (B145695) with potassium acetate (B1210297) as the base. dss.go.th

Stirring at a slightly elevated temperature (35 °C) in methylene (B1212753) chloride with triethylamine (B128534) as the base. prepchem.com

The table below summarizes various conventional reaction conditions found in the literature for synthesizing naphthaldehyde-based oximes.

Interactive Table: Conventional Synthesis Conditions for Naphthaldehyde Oximes

| Aldehyde | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Hydroxy-8-methoxy-1-naphthaldehyde | NH₂OH·HCl, Na₂CO₃ | Methanol/Water | 0°C to RT, 1 hr | Not specified | researchgate.net |

| Isoanacardic aldehyde | NH₂OH·HCl | Pyridine | Reflux, 2 hr | Not specified | dss.go.th |

| 2-Hydroxy-5-(1,1,3,3-tetramethylbutyl)benzaldehyde | NH₂OH·HCl, Potassium acetate | Ethanol | Reflux, 6 hr | Not specified | dss.go.th |

Alternative Synthetic Pathways

Beyond the standard condensation reactions, alternative methods have been developed, often focusing on improving reaction conditions or employing different catalytic systems. One such approach involves the use of a phase-transfer catalyst like Hyamine® in an aqueous medium. yccskarad.com This method allows for high yields at ambient temperature, presenting a greener alternative to traditional organic solvents. yccskarad.com Another alternative is the use of solid-state grinding, a mechanochemical approach. researchgate.netd-nb.info For example, various oximes have been synthesized in excellent yields by simply grinding the carbonyl compound and hydroxylamine hydrochloride with a catalyst like bismuth(III) oxide (Bi₂O₃) at room temperature, completely avoiding the use of solvents. d-nb.info

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing synthetic protocols that minimize or eliminate the use of hazardous substances and solvents.

Catalyst-Free Syntheses in Environmentally Benign Solvents

A highly efficient and environmentally friendly method for the synthesis of this compound has been developed that operates under catalyst-free conditions in a benign solvent system. ias.ac.in This approach utilizes a simple mixture of mineral water and methanol as the solvent at room temperature. ias.ac.in

The reaction between 2-Hydroxy-1-naphthaldehyde and hydroxylamine hydrochloride in a 1:1 (v/v) mixture of mineral water and methanol is remarkably rapid and high-yielding. ias.ac.in The mineral water, containing natural salts like carbonates and sulfates, is believed to activate the hydroxylamine hydrochloride, facilitating the reaction. ias.ac.in This method is not only economical and practical but also significantly reduces the environmental impact compared to conventional methods reliant on volatile organic solvents and catalysts. ias.ac.in

Interactive Table: Green Synthesis of this compound

| Aldehyde (mmol) | NH₂OH·HCl (mmol) | Solvent (2.0 mL) | Time (min) | Yield (%) | Reference |

|---|

Exploration of Reaction Efficiency and Yield Optimization

Factors influencing the yield include the rate of addition of reagents, reaction temperature, and purification methods. The reaction begins with the deprotonation of 2-naphthol (B1666908) by sodium hydroxide, followed by the addition of chloroform (B151607). The reaction is exothermic and requires careful temperature control to maintain a gentle reflux. orgsyn.org The final purification by distillation under reduced pressure is preferable to avoid decomposition at higher temperatures. orgsyn.org

Table 1: Synthesis of 2-Hydroxy-1-naphthaldehyde Precursor This table outlines the reaction conditions and yield for the synthesis of the aldehyde precursor to this compound, based on a modified Reimer-Tiemann reaction.

| Reactants | Reagents & Solvents | Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| β-Naphthol | Sodium hydroxide, Chloroform, Ethanol, Water | Heating to 70-80°C, followed by gentle reflux. | 38–48% | orgsyn.org |

Further derivatization reactions of 2-hydroxy-1-naphthaldehyde, such as the formation of Schiff bases, also report varying yields depending on the specific amine used. For example, the synthesis of 2-(2-Hydroxynahthlidene)aminopyrazine, a Schiff base derived from 2-hydroxy-1-naphthaldehyde, achieved a yield of 49.7%. nih.gov

Mechanism of Oxime Formation and Related Factors

The formation of an oxime from an aldehyde involves a well-established two-stage mechanism: nucleophilic addition followed by dehydration. youtube.comic.ac.uk In the first step, the nitrogen atom of hydroxylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. youtube.com This attack breaks the carbon-oxygen pi bond, pushing electrons onto the oxygen atom and resulting in the formation of a tetrahedral intermediate. youtube.com

This intermediate is generally unstable and not isolated. ic.ac.uk The reaction then proceeds to the dehydration stage. The hydroxyl group on the original carbonyl carbon is protonated, turning it into a good leaving group (water). Subsequently, the nitrogen atom's lone pair forms a double bond with the carbon, and the water molecule is eliminated, yielding the final oxime product (C=N-OH). youtube.com

Role of Hydrogen Bonding in Reaction Efficiency

Hydrogen bonding is a critical factor influencing the structure, stability, and reactivity of 2-hydroxy-1-naphthaldehyde and its derivatives. nih.govresearchgate.net In Schiff bases derived from 2-hydroxy-1-naphthaldehyde, strong intramolecular hydrogen bonds of the O–H···N type are known to exist between the hydroxyl group and the imine nitrogen. nih.gov This interaction is crucial for the stabilization of the enol-imine tautomeric form, which is often the predominant form in both solution and the solid state. nih.gov

Derivatization via Condensation with Electron-Rich Amines

While this compound is itself a derivative, its parent aldehyde, 2-hydroxy-1-naphthaldehyde, is a versatile precursor for a wide range of other derivatives, notably through condensation reactions with electron-rich primary amines to form Schiff bases (imines). nih.govresearchgate.net These reactions are fundamental in medicinal chemistry and material science.

The process involves refluxing 2-hydroxy-1-naphthaldehyde with a primary amine in a solvent such as methanol. nih.gov The reaction results in the formation of a C=N double bond, linking the naphthaldehyde moiety to the amine residue. Research has demonstrated this approach with various complex amines, including those derived from pharmaceuticals like pyrimethamine (B1678524) and sulfathiazole, to produce novel zwitterionic compounds. nih.gov The resulting imine-based products are often stabilized by extensive intramolecular and intermolecular hydrogen bonding networks. nih.gov

Table 2: Examples of Derivatization of 2-Hydroxy-1-naphthaldehyde This table showcases the condensation of 2-hydroxy-1-naphthaldehyde with different primary amines to yield Schiff base derivatives.

| Amine Reactant | Resulting Derivative | Solvent | Reaction Condition | Reference |

|---|---|---|---|---|

| 2-Aminopyrazine | 2-(2-Hydroxynahthlidene)aminopyrazine | Not specified | Not specified | nih.gov |

| 4-amino-N-(2,3-dihydrothiazol-2-yl)benzenesulfonamide | (E)-1-(((4-(N-(2,3-dihydrothiazol-2-yl)sulfamoyl)phenyl)iminio)methyl)naphthalen-2-olate (DSPIN) | Methanol | Reflux, 4 hours | nih.gov |

| Pyrimethamine | (E)-1-(((4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)iminio)methyl)naphthalen-2-olate (ACPIN) | Methanol | Reflux, 4 hours | nih.gov |

| L-histidine | Schiff base ligand (HNLH) | Not specified | Not specified | researchgate.net |

Chemical Reactivity and Derivatization of 2 Hydroxy 1 Naphthaldehyde Oxime

Cyclization and Rearrangement Reactions

The strategic positioning of the hydroxyl and oxime functional groups on the naphthalene (B1677914) core of 2-Hydroxy-1-naphthaldehyde (B42665) oxime allows for a variety of cyclization and rearrangement reactions, leading to the formation of diverse heterocyclic systems. These transformations are typically induced by dehydration or oxidation and provide access to valuable chemical scaffolds.

Intramolecular Cyclodehydration Pathways

Intramolecular cyclodehydration of 2-Hydroxy-1-naphthaldehyde oxime involves the removal of a water molecule, leading to the formation of a new heterocyclic ring. This process can be achieved under different reaction conditions, yielding distinct products.

The formation of naphtho[1,2-d]isoxazole from this compound is a key cyclodehydration reaction. This transformation results in a fused five-membered heterocyclic ring containing nitrogen and oxygen atoms.

Treatment of aldoximes with acetic anhydride (B1165640) is a classic method for their dehydration to nitriles. stackexchange.com In the case of this compound, this reaction proceeds through the acetylation of the oxime's hydroxyl group, followed by the elimination of acetic acid to yield 2-Hydroxy-1-naphthonitrile. stackexchange.com This method provides a straightforward route to naphthonitrile derivatives, which are versatile intermediates in organic synthesis. The reaction is typically performed by heating the oxime in acetic anhydride. stackexchange.com A proposed mechanism involves the activation of acetic anhydride by acetic acid, which then acylates the oxime's hydroxyl group. Subsequent abstraction of the imine proton by acetate (B1210297) facilitates the elimination of acetic acid and the formation of the nitrile. sci-hub.se

Table 1: Dehydration of this compound with Acetic Anhydride

| Reactant | Reagent | Product |

| This compound | Acetic Anhydride | 2-Hydroxy-1-naphthonitrile |

Oxidative Cyclization Reactions

Oxidative cyclization of this compound utilizes oxidizing agents to induce ring closure. These reactions often proceed through radical or high-valent intermediates, leading to unique heterocyclic structures that are not accessible through simple dehydration.

The oxidation of this compound with lead(IV) acetate (LTA) or phenyliodonium (B1259483) diacetate (PIDA) can lead to the formation of Naphtho[1,8-de] mdpi.comresearchgate.netoxazin-4-ol. mdpi.compreprints.org This reaction involves a peri-cyclization, where a new six-membered ring is formed by connecting the oxime nitrogen to the C8 position of the naphthalene ring and the oxime oxygen to the C1 position.

When (E)-2-hydroxy-1-naphthaldehyde oxime is oxidized with PIDA, a two-electron oxidant, in a non-nucleophilic solvent like t-BuOH, oxidative peri-cyclization occurs exclusively, yielding naphtho[1,8-de] mdpi.comresearchgate.netoxazine in an 80% yield. preprints.orgresearchgate.net The use of LTA can also produce this oxazine, sometimes alongside other products. preprints.org The reaction with LTA, a one-electron oxidant, is thought to proceed through an o-naphthoquinone intermediate. researchgate.net

Table 2: Oxidative Cyclization to Naphtho[1,8-de] mdpi.comresearchgate.netoxazin-4-ol

| Reactant | Oxidizing Agent | Solvent | Product | Yield |

| (E)-2-hydroxy-1-naphthaldehyde oxime | Phenyliodonium Diacetate (PIDA) | t-BuOH | Naphtho[1,8-de] mdpi.comresearchgate.netoxazin-4-ol | 80% preprints.orgresearchgate.net |

| (E)-2-hydroxy-1-naphthaldehyde oxime | Lead(IV) Acetate (LTA) | THF | Naphtho[1,8-de] mdpi.comresearchgate.netoxazin-4-ol | - mdpi.com |

Formation of Naphtho[1,2-d]isoxazole 2-Oxide

The oxidative cyclization of this compound can also yield Naphtho[1,2-d]isoxazole 2-oxide. This product was first synthesized, along with naphtho[1,8-de] mdpi.comresearchgate.netoxazin-4-ol, by oxidizing this compound with lead(IV) acetate (LTA) in THF. mdpi.compreprints.org However, this C-1 unsubstituted naphtho[1,2-d]isoxazole 2-oxide has proven to be unstable and has not been isolated in subsequent reactions, which instead yielded a spiro dimer. preprints.orgpreprints.org The instability is attributed to its susceptibility to ring-opening or hydrolysis. mdpi.compreprints.org

The formation of stable C-1 substituted naphtho[1,2-d]isoxazole 2-oxides has been achieved through the oxidative cyclization of related ketoximes. For instance, the oxidation of (E,Z)-1-(2-hydroxynaphthalen-1-yl)propan-1-one oxime produced 1-ethylnaphtho[1,2-d]isoxazole 2-oxide, and the oxidation of 1-(2-hydroxynaphthalen-1-yl)ethan-1-one oxime with NCS gave stable 1-methylnaphtho[1,2-d]isoxazole 2-oxide. mdpi.compreprints.org

Investigation of Spiro Adduct-Dimer Formation via Self-Cycloaddition

The oxidation of this compound can lead to the formation of a complex dimeric structure through a self-cycloaddition reaction. When oxidized with reagents such as silver(I) oxide (Ag₂O) or silver(II) oxide (AgO) in the presence of N-methyl morpholine (B109124) N-oxide (NMMO), the oxime does not yield a simple oxidation product but instead undergoes a Diels-Alder type self-cycloaddition. nih.govnih.gov This process results in the formation of a unique spiro adduct-dimer, identified as (±)-Spiro{naphthalene-1(2H),4'-(naphtho[2',1':2,3]pyrano[4,5-c]furazan)}-2-one-11'-oxide. nih.govnih.gov

The selectivity of this reaction is highly dependent on the oxidant used. While silver oxides prove selective for the spiro adduct, other oxidants like lead tetraacetate (Pb(OAc)₄) are non-selective, yielding a mixture of products including the spiro adduct, a naphth[1,8-de]-1,2-oxazine, and a naphth[1,2-d]isoxazole 2-oxide. nih.gov The formation of the spiro-dimer highlights a sophisticated reaction pathway where the oxime is activated to participate in a [4+2] cycloaddition with another molecule of its reactive intermediate.

Proposed o-Naphthoquinone Nitrosomethide Intermediates

The formation of the spiro adduct-dimer is rationalized by the in-situ generation of a highly reactive o-naphthoquinone nitrosomethide (o-NQM) intermediate. nih.govnih.gov This transient species is formed upon oxidation of the parent this compound. The o-NQM then acts as both the diene and the dienophile in a Diels-Alder type reaction, leading to the observed spiro-dimer.

Computational studies using Density Functional Theory (DFT) support this proposed mechanism. The calculations indicate that the intermolecular Diels-Alder cycloaddition is highly favorable, with a reaction free energy of approximately -82.0 kcal/mol. nih.govnih.gov This is significantly more favorable than a potential intramolecular cyclization, which has a calculated free energy of about -37.6 kcal/mol, explaining the predominance of the dimer formation. nih.govnih.gov The role of N-methyl morpholine N-oxide (NMMO) is believed to facilitate the cycloaddition through dipolar interactions and hydrogen bonding with the intermediate. nih.govnih.gov

The structure of the starting material is crucial. The introduction of a methoxy (B1213986) group at the 8-peri position (2-hydroxy-8-methoxy-1-naphthaldehyde oxime) sterically hinders the formation of the spiro adduct. nih.govnih.gov Under the same oxidation conditions, this substituted oxime undergoes a more facile cyclodehydration to yield 9-methoxynaphtho[1,2-d]isoxazole instead. nih.govnih.gov

Ring Closure Reactions

Catalytic Formation of Oxazoles from ortho-Hydroxy Oximes

Synthesis of Naphthalen-2(1H)-ones via Oxidative Ring Closure and Alkoxylation

A novel synthetic route starting from this compound allows for the efficient preparation of 1,1-disubstituted-8-hydroxynaphthalen-2(1H)-ones. d-nb.info This two-step methodology involves an initial oxidative ring closure and alkoxylation, followed by a ring-opening step.

The first step is the oxidative ring closure of the oxime, which leads to the formation of 3a-alkoxynaphtho[1,8-de] nih.govd-nb.infooxazin-4(3aH)-ones. d-nb.info This intermediate is then subjected to thermal or microwave-assisted conditions to induce a ring-opening, yielding the final naphthalen-2(1H)-one products. d-nb.info This sequence demonstrates the utility of the oxime as a precursor for constructing complex naphthalene-based structures through controlled oxidative transformations. A one-pot variation of this reaction using microwave irradiation has also been reported to produce related structures. d-nb.info

Nucleophilic and Electrophilic Reactivity

Reactions with Specific Nucleophiles (e.g., Pyrrolidine)

The oxidation of this compound can be influenced by the presence of nucleophiles. In a reaction involving lead tetraacetate (Pb(OAc)₄) in tetrahydrofuran (B95107) (THF), the formation of 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole has been observed. researchgate.net This product indicates that a nucleophile, in this case, pyrrolidine (B122466) (which can be present as an impurity or formed from the solvent), is incorporated into the final molecular structure. This suggests a reaction pathway where the oxidation of the oxime generates an electrophilic intermediate that is subsequently trapped by the nucleophile before or during the ring-closure process to form the isoxazole (B147169) ring system. researchgate.net

Derivatization for Analytical Applications

The functional groups of this compound, namely the hydroxyl and oxime moieties, allow for derivatization reactions that are valuable for various analytical applications. These reactions can enhance detectability, selectivity, and separation efficiency in analytical methods.

One notable application involves the use of this compound as a chelating agent for the determination of metal ions. A selective extraction-spectrophotometric method has been developed for the quantification of microgram amounts of iron. kpi.ua This method is based on the formation of a stable, colored complex between iron(III) and this compound. The resulting complex can be extracted into an organic solvent, such as chloroform (B151607), from an aqueous solution at a specific pH. The intensity of the color of the extracted complex is then measured using a spectrophotometer, which allows for the determination of the iron concentration.

The key parameters of this analytical method are summarized in the table below.

Table 1: Spectrophotometric Determination of Iron(III) using this compound

| Parameter | Value |

| Complex | Iron(III)-2-hydroxy-1-naphthaldehyde oxime |

| Solvent | Chloroform |

| pH for Extraction | 3.5 |

| Absorption Maximum (λmax) | 580 nm |

| Molar Absorptivity | 6.4 × 10³ l mol⁻¹ cm⁻¹ |

| Beer's Law Range | Up to 8 ppm of iron(III) |

This derivatization strategy provides a simple and selective means for the analysis of iron in various samples, including non-ferrous alloys, with minimal interference from other common ions. kpi.ua

Formation of Schiff Bases and Related Ligands

Condensation with Amines to form Imine Derivatives

2-Hydroxy-1-naphthaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing an imine or azomethine (-C=N-) group. This reaction is a cornerstone in the synthesis of a wide array of organic ligands. The presence of the hydroxyl group in the ortho position to the aldehyde group in 2-Hydroxy-1-naphthaldehyde plays a crucial role in the properties of the resulting Schiff bases, often participating in intramolecular hydrogen bonding and influencing their conformational and electronic characteristics.

The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the imine. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and may be facilitated by heating under reflux.

A variety of amines have been utilized in the synthesis of Schiff bases with 2-Hydroxy-1-naphthaldehyde, leading to a diverse range of structures with potential applications in coordination chemistry, catalysis, and materials science. Some examples of amines used in these condensation reactions are presented in the table below.

Table 2: Examples of Amines Used in Schiff Base Synthesis with 2-Hydroxy-1-naphthaldehyde

| Amine | Resulting Schiff Base Type |

| Various primary amines | Tridentate-ONO or Tetradentate-N₂O₂ donor ligands |

| 2-Aminopyridine | Imine derivative with a pyridine (B92270) ring |

| 2-Aminopyrazine | Imine derivative with a pyrazine (B50134) ring |

| L-histidine | Chiral Schiff base with an imidazole (B134444) ring |

| Sulfamethazine | Schiff base incorporating a sulfonamide group |

| Pyrimethamine (B1678524) | Imine derivative of an antiprotozoal drug |

| 4-Amino-N-(2,3-dihydrothiazol-2-yl)benzenesulfonamide | Imine derivative of a sulfonamide drug |

The resulting Schiff bases are often crystalline solids and can be characterized by various spectroscopic techniques, including FT-IR, ¹H-NMR, and UV-Vis spectroscopy. The formation of the imine bond is typically confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum.

Applications in Developing Polymeric Systems

The reactive nature of 2-Hydroxy-1-naphthaldehyde and its oxime derivative allows for their incorporation into polymeric structures, leading to materials with tailored properties and functionalities. The ability of the hydroxyl and aldehyde or oxime groups to participate in polymerization reactions makes them valuable monomers or cross-linking agents.

One approach involves the condensation polymerization of this compound with formaldehyde. This type of reaction, analogous to the synthesis of phenol-formaldehyde resins, can produce cross-linked polymers with chelating capabilities. The presence of the oxime and hydroxyl groups in the polymer backbone provides sites for metal ion coordination, making these materials suitable for applications such as ion-exchange resins for metal extraction and separation.

Research on similar systems, such as the condensation of 2,4-dihydroxy-benzaldehydeoxime with formaldehyde, has demonstrated the formation of thermally stable polymers with a high affinity for certain metal ions. The properties of these polymers are influenced by the molar ratio of the monomers used in their synthesis.

Table 3: Properties of 2,4-dihydroxy-benzaldehydeoxime-formaldehyde Polymers

| Property | Observation |

| Thermal Stability | Stable up to 200°C |

| Ion-exchange Properties | Higher selectivity for UO₂²⁺ and Fe³⁺ ions over Cu²⁺, Ni²⁺, Co²⁺, and Mn²⁺ |

| Solubility | Soluble in DMF, acetone, THF, and aqueous NaOH |

Another strategy for incorporating 2-Hydroxy-1-naphthaldehyde into polymeric systems is through the formation of Schiff bases that are subsequently used in polymer synthesis or modification. For instance, 2-Hydroxy-1-naphthaldehyde can be grafted onto a polymer backbone containing primary amine groups, such as chitosan. This modification introduces the chelating properties of the Schiff base onto the polymer, creating a material with potential applications in areas like wastewater treatment for the removal of dyes and heavy metals. An example is the preparation of a 2-hydroxy-1-naphthaldehyde cross-linked Fe₃O₄@chitosan-polyacrylamide nanocomposite, which has been shown to be an effective adsorbent for the removal of dyes from aqueous solutions.

Coordination Chemistry of 2 Hydroxy 1 Naphthaldehyde Oxime and Its Metal Chelates

Ligand Properties and Chelation Modes of 2-Hydroxy-1-naphthaldehyde (B42665) Oxime

2-Hydroxy-1-naphthaldehyde oxime is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. nbinno.com Its coordination behavior is primarily dictated by the presence of key functional groups that can act as donor atoms, leading to different chelation modes.

Bidentate, Tridentate, and Tetradentate Coordination

2-Hydroxy-1-naphthaldehyde and its derivatives, including the oxime, are well-recognized for their ability to act as chelating agents. nbinno.com Schiff bases derived from 2-hydroxy-1-naphthaldehyde can coordinate to metal ions in bidentate, tridentate, or tetradentate fashions. researchgate.netarcjournals.org This versatility arises from the different potential donor atoms within the ligand structure and the possibility of forming stable five or six-membered chelate rings upon complexation. arcjournals.org For instance, Schiff bases synthesized from 2-hydroxy-1-naphthaldehyde and various primary amines can act as tridentate-ONO or tetradentate-N2O2 donor ligands. researchgate.net In some cases, the ligand can behave as a neutral or monobasic bidentate or tridentate ligand, forming five or six-membered chelating rings with metal ions. researchgate.net

Role of Azomethine Nitrogen and Phenolic Oxygen as Donor Atoms

The primary donor atoms involved in the coordination of this compound and related Schiff bases are the azomethine nitrogen and the phenolic oxygen. researchgate.netorientjchem.org The deprotonated phenolic oxygen and the nitrogen from the azomethine group are the key sites for coordination with metal ions. This is supported by spectroscopic data, which often shows a shift in the characteristic frequencies of the C=N (azomethine) and C-O (phenolic) groups upon complexation, indicating their involvement in bonding with the metal center.

Influence of Intramolecular Hydrogen Bonding on Coordination

Ortho-hydroxy aromatic aldehydes, such as 2-hydroxy-1-naphthaldehyde, are characterized by intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen. nih.gov This type of hydrogen bonding, often referred to as resonance-assisted hydrogen bonding (RAHB), plays a significant role in the structure and reactivity of the ligand. nih.gov The presence of this intramolecular hydrogen bond can influence the coordination behavior of the ligand by affecting the acidity of the phenolic proton and the steric accessibility of the donor atoms. The formation of a stable six-membered ring through intramolecular hydrogen bonding is a key feature of these molecules. researchgate.net The strength of this hydrogen bond can be influenced by substituents on the aromatic ring. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with refluxing to facilitate the reaction. uobaghdad.edu.iqsphinxsai.com The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their structure and properties.

Complexes with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Cr(III), Fe(III))

A wide range of transition metal complexes of 2-hydroxy-1-naphthaldehyde-derived Schiff bases have been synthesized and studied. These include complexes with Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Cr(III), and Fe(III). researchgate.netuobaghdad.edu.iqsphinxsai.com The resulting complexes exhibit various geometries, such as octahedral, tetrahedral, and square pyramidal, depending on the metal ion and the specific ligand used. researchgate.netuobaghdad.edu.iq For example, Schiff base complexes of Cr(III), Co(II), and Zn(II) derived from 2-hydroxynaphthaldehyde have been shown to adopt octahedral, tetrahedral, and distorted square pyramidal geometries. researchgate.net

The synthesis of these complexes often involves the condensation of 2-hydroxy-1-naphthaldehyde with a suitable amine, followed by reaction with the desired metal salt. uobaghdad.edu.iqsphinxsai.com For instance, complexes of Mn(II), Fe(III), and Cr(III) have been synthesized from a Schiff base derived from 2-hydroxy-1-naphthaldehyde and 1,8-diaminonaphthalene. sphinxsai.com Similarly, Co(II) and Cu(II) complexes of a Schiff base derived from 2-hydroxy-1-naphthaldehyde and 2-biphenylamine have been prepared. rsc.org

The characterization of these complexes is typically carried out using techniques such as elemental analysis, infrared (IR) spectroscopy, electronic spectroscopy (UV-Vis), and magnetic susceptibility measurements. uobaghdad.edu.iqsphinxsai.comnih.gov IR spectroscopy is particularly useful for confirming the coordination of the azomethine nitrogen and phenolic oxygen, as evidenced by shifts in their respective vibrational frequencies upon complexation. sphinxsai.com Electronic spectra provide information about the geometry of the metal complexes, while magnetic moment values can help determine the electronic configuration and spin state of the metal ion. uobaghdad.edu.iqsphinxsai.com

Table 1: Examples of Transition Metal Complexes of 2-Hydroxy-1-naphthaldehyde Derived Ligands

| Metal Ion | Ligand Derived From | Proposed Geometry | References |

|---|---|---|---|

| Co(II) | 2-hydroxy-1-naphthaldehyde and 2-biphenylamine | Irregular tetrahedral | rsc.org |

| Cu(II) | 2-hydroxy-1-naphthaldehyde and 2-biphenylamine | Irregular square planar | rsc.org |

| Mn(II) | 2-hydroxy-1-naphthaldehyde and 1,8-diaminonaphthalene | Square pyramidal | sphinxsai.com |

| Fe(III) | 2-hydroxy-1-naphthaldehyde and 1,8-diaminonaphthalene | Square pyramidal | sphinxsai.com |

| Ni(II) | 2-hydroxy-1-naphthaldehyde Schiff base and N-heterocyclic co-ligands | Square planar | researchgate.net |

| Zn(II) | 2-hydroxy-1-naphthaldehyde and 4-bromo aniline | - | orientjchem.org |

| Cr(III) | 2-hydroxy-1-naphthaldehyde and 1,8-diaminonaphthalene | - | sphinxsai.com |

Complexes with Lanthanide/Actinide Series Ions (e.g., V(V), U(VI))

Complexes of this compound and related ligands have also been prepared with f-block elements, including lanthanides and actinides. For example, vanadyl(V) and uranyl(VI) complexes of oximes derived from 2-hydroxy-1-naphthaldehyde have been synthesized and characterized. researchgate.net These complexes typically have a metal-to-ligand stoichiometry of 1:2. researchgate.net The structures of these complexes have been proposed based on spectral data, with dioxouranium(VI) complexes often adopting an octahedral geometry. researchgate.net The study of lanthanide and actinide complexes is an active area of research, driven by their unique electronic and magnetic properties and potential applications. mdpi.com The synthesis of lanthanide complexes with Schiff base ligands derived from salicylaldehyde (B1680747) has been reported, indicating the potential for similar complexes with 2-hydroxy-1-naphthaldehyde derivatives. researchgate.net

Table 2: Examples of Lanthanide and Actinide Complexes of this compound

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Proposed Geometry | Reference |

|---|---|---|---|---|

| Vanadyl(V) | This compound | 1:2 | - | researchgate.net |

| Uranyl(VI) | This compound | 1:2 | Octahedral | researchgate.net |

Determination of Metal-to-Ligand Stoichiometry

The stoichiometry of metal complexes with this compound, which dictates the ratio of metal ions to ligands in the complex, is crucial for understanding their structure and properties. Various methods are employed to determine this ratio, including spectrophotometric techniques and elemental analysis.

One common approach is the mole ratio method . In this technique, the concentration of the metal ion is kept constant while the concentration of the ligand is systematically varied. The absorbance of the resulting solutions is then measured at the wavelength of maximum absorption (λmax) of the complex. A plot of absorbance versus the mole ratio of the ligand to the metal ion will show an increase in absorbance until the complex is fully formed, at which point the curve plateaus. The intersection of the two linear portions of the plot reveals the stoichiometric ratio.

Another widely used technique is Job's method of continuous variation . This method involves preparing a series of solutions where the mole fractions of the metal and ligand are varied, while the total molar concentration is kept constant. The absorbance of each solution is plotted against the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.

The ligand exchange method offers an alternative for studying the stoichiometry of relatively weak metal complexes. nih.govresearchgate.net This method involves adding varying amounts of the ligand under investigation to a solution containing a colored metal complex of known stability and molar absorptivity. nih.gov By monitoring the change in absorbance at the λmax of the initial complex, the stoichiometry of the newly formed complex can be determined. nih.govresearchgate.net

For instance, studies on various metal complexes of Schiff bases derived from 2-hydroxy-1-naphthaldehyde have successfully employed these methods to establish the metal-to-ligand ratios. For example, potentiometric studies of phenacyl alcohol with Group 2 metals revealed a 2:1 ligand-to-metal stoichiometry with calcium in aqueous solutions. dtic.mil Strontium and barium were found to form complexes with both 1:1 and 2:1 ligand-to-metal ratios. dtic.mil

The following table summarizes the stoichiometric findings for some metal complexes:

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Method |

| Calcium | Phenacyl alcohol | 1:2 | Potentiometric Study |

| Strontium | Phenacyl alcohol | 1:1 and 1:2 | Potentiometric Study |

| Barium | Phenacyl alcohol | 1:1 and 1:2 | Potentiometric Study |

| Iron(III) | Bisphosphonates | 1:1 | Ligand Exchange, Job's Method, Mole Ratio Method |

These methods, individually or in combination, provide reliable data on the stoichiometry of metal chelates of this compound and its derivatives, which is fundamental for their further structural and functional characterization.

Mechanochemical Synthesis of Metal Complexes

Mechanochemical synthesis has emerged as a green and efficient alternative to traditional solution-based methods for the preparation of metal complexes. rsc.org This solid-state technique involves the grinding of reactants together, often with the addition of a small amount of liquid (liquid-assisted grinding), to initiate a chemical reaction. rsc.orgresearchgate.net This method is notable for its reduced solvent usage, shorter reaction times, and often higher yields compared to conventional synthesis.

The synthesis of metal complexes of Schiff bases derived from 2-hydroxy-1-naphthaldehyde has been successfully achieved through mechanochemistry. rsc.orgresearchgate.net For example, the reaction of 2-hydroxy-1-naphthaldehyde with an amine in an agate mortar, with a few drops of a solvent like DMF, can yield the corresponding Schiff base ligand. researchgate.net Subsequent grinding of the ligand with a metal salt, again with minimal solvent, leads to the formation of the metal complex. rsc.orgresearchgate.net

A study on the synthesis of Cu(II) and Co(II) complexes of a Schiff base derived from 2-hydroxy-1-naphthaldehyde demonstrated the effectiveness of liquid-assisted grinding. rsc.orgresearchgate.net The reactants were ground together for a specific duration, resulting in the formation of the desired mononuclear complexes. researchgate.net The products obtained through this method were characterized and found to be identical to those prepared by conventional solution-based methods. rsc.org

Advantages of Mechanochemical Synthesis:

Environmentally friendly: Significantly reduces or eliminates the need for bulk solvents. rsc.org

Efficiency: Often leads to shorter reaction times and can produce high yields.

Simplicity: The experimental setup is straightforward, involving grinding instruments like a mortar and pestle or a ball mill.

Novel products: In some cases, mechanochemistry can lead to the formation of polymorphs or phases that are not accessible through solution-based methods.

The following table provides examples of mechanochemical synthesis of related compounds:

| Reactants | Product | Synthesis Method |

| 2-hydroxy-1-naphthaldehyde, 2-aminobenzothiazole, DMF | Schiff base ligand | Grinding in an agate motor for 30 min |

| Schiff base ligand, Cu(II)/Co(II) salt, DMF | Cu(II)/Co(II) complexes | Liquid-assisted grinding for 30 min |

The application of mechanochemistry in the synthesis of metal complexes of this compound and its derivatives represents a significant step towards more sustainable chemical practices.

Structural Geometry of Metal Complexes

The coordination of this compound and its derivatives to metal ions results in complexes with diverse and fascinating geometries. The final structure is influenced by several factors, including the nature of the metal ion, its oxidation state, the coordination number, and the steric and electronic properties of the ligands.

Octahedral, Tetrahedral, and Square Planar Geometries

The most common coordination geometries observed for metal complexes of this compound and related ligands are octahedral, tetrahedral, and square planar.

Octahedral Geometry: In octahedral complexes, the central metal ion is coordinated to six ligands, resulting in a symmetrical structure with bond angles of 90°. savemyexams.com This geometry is very common for transition metal complexes, especially those with a coordination number of six. savemyexams.com The formation of octahedral complexes is often favored due to the ability to form a greater number of metal-ligand bonds, which is energetically favorable. libretexts.org

Tetrahedral Geometry: Tetrahedral complexes feature a central metal ion bonded to four ligands, with bond angles of approximately 109.5°. savemyexams.com This geometry is often adopted by complexes with large ligands, where steric hindrance prevents the coordination of six ligands. savemyexams.com For instance, a Co(II) complex with a Schiff base derived from 2-hydroxy-1-naphthaldehyde was found to have an irregular tetrahedral coordination polyhedron. rsc.orgresearchgate.net

Square Planar Geometry: Square planar geometry also involves a central metal ion coordinated to four ligands, but in a flat, square arrangement with bond angles of 90°. This geometry is characteristic of metal ions with a d⁸ electron configuration, such as Ni(II), Pd(II), and Pt(II). A Cu(II) complex of a Schiff base derived from 2-hydroxy-1-naphthaldehyde was reported to exhibit an irregular square planar geometry. rsc.orgresearchgate.net

The preference for a particular geometry can be explained by theories such as Crystal Field Theory (CFT) and Ligand Field Theory (LFT), which consider the electronic interactions between the metal d-orbitals and the ligands. The Crystal Field Stabilization Energy (CFSE) is a key factor in determining the most stable geometry. libretexts.org

The following table summarizes the geometries of some representative metal complexes:

| Metal Complex | Coordination Geometry |

| [Co(Schiff base)] | Irregular Tetrahedral |

| [Cu(Schiff base)] | Irregular Square Planar |

| [Mn(hfac)₂L₂] | Weakly distorted pseudo-octahedral |

Analysis of Crystal Structures and Supramolecular Interactions

Beyond the individual molecular structure, the study of crystal packing reveals the presence of various non-covalent interactions, such as hydrogen bonding, π-π stacking, and C-H···O or C-H···π interactions. rsc.orgresearchgate.net These supramolecular interactions play a significant role in organizing the molecules in the solid state, leading to the formation of one-, two-, or three-dimensional networks. rsc.orgnih.gov

For example, in the crystal structure of Cu(II) and Co(II) complexes of a Schiff base derived from 2-hydroxy-1-naphthaldehyde, the discrete molecules were found to be π-stacked and connected by weak intermolecular interactions. rsc.org These interactions resulted in the formation of one-dimensional chains. rsc.orgresearchgate.net

The study of supramolecular chemistry in the context of these metal complexes is important as it can influence their physical properties, such as solubility, stability, and even their magnetic or catalytic behavior. birmingham.ac.uknih.gov

Key Supramolecular Interactions:

Hydrogen Bonding: Occurs between a hydrogen atom bonded to an electronegative atom and another nearby electronegative atom.

π-π Stacking: An attractive, noncovalent interaction between aromatic rings.

van der Waals Forces: Weak, short-range electrostatic attractive forces between uncharged molecules.

Spectroscopic and Electronic Properties of Metal Chelates

Spectroscopic techniques are indispensable tools for elucidating the formation and properties of metal chelates of this compound. UV-Vis and IR spectroscopy, in particular, provide valuable insights into the electronic transitions and vibrational modes that are altered upon complexation.

Spectroscopic Characterization Methodologies for 2 Hydroxy 1 Naphthaldehyde Oxime and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the bonds present in the structure.

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule. For 2-Hydroxy-1-naphthaldehyde (B42665) and its derivatives, characteristic absorption bands are observed that confirm the presence of key structural features.

The IR spectrum of 2-Hydroxy-1-naphthaldehyde typically displays a broad band in the region of 3119-2427 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. ekb.eg The presence of a strong C=N stretching vibration, usually observed around 1627 cm⁻¹ in related Schiff bases, confirms the formation of the imine functionality. ekb.eg Furthermore, the C-O stretching vibration appears in the fingerprint region, often around 1228-1274 cm⁻¹. ekb.eg Aromatic C=C stretching vibrations are also evident in the 1470-1507 cm⁻¹ range. mdpi.com

In derivatives, such as the Schiff base formed with 2-aminopyrazine, the C=N stretch is seen at 1607 cm⁻¹, while the C-O stretch is at 1298.7 cm⁻¹. mdpi.com For the Schiff base with 2-aminopyridine, these bands are located at 1685.5 cm⁻¹ and 1291.3 cm⁻¹, respectively. mdpi.com The absence of the broad O-H stretching band in the spectra of some metal complexes of these ligands can confirm the deprotonation of the phenolic group upon coordination to the metal ion. ekb.eg

Table 1: Characteristic IR Frequencies for 2-Hydroxy-1-naphthaldehyde and its Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Compound |

| O-H Stretch | 3119-2427 | 2-Hydroxy-1-naphthaldehyde Schiff Base ekb.eg |

| C=N Stretch | 1627 | 2-Hydroxy-1-naphthaldehyde Schiff Base ekb.eg |

| C-O Stretch | 1228-1274 | 2-Hydroxy-1-naphthaldehyde Schiff Base ekb.eg |

| C=N Stretch | 1607 | 2-(2-Hydroxynaphthylidene)aminopyrazine mdpi.com |

| C-O Stretch | 1298.7 | 2-(2-Hydroxynaphthylidene)aminopyrazine mdpi.com |

| C=N Stretch | 1685.5 | 2-(2-Hydroxynaphthylidene)aminopyridine mdpi.com |

| C-O Stretch | 1291.3 | 2-(2-Hydroxynaphthylidene)aminopyridine mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy is instrumental in determining the arrangement of hydrogen atoms within a molecule. For 2-Hydroxy-1-naphthaldehyde oxime and its derivatives, the chemical shifts of the protons provide a detailed map of the structure.

In the ¹H NMR spectrum of a Schiff base derivative, 2-(2-Hydroxynaphthylidene)aminopyrazine, the hydroxyl proton (OH) appears as a sharp singlet far downfield at δ 14.81 ppm, indicative of strong intramolecular hydrogen bonding. mdpi.com The olefinic proton (CH=N) resonates at δ 9.31 ppm. mdpi.com The aromatic protons of the naphthalene (B1677914) and pyrazine (B50134) rings appear in the region of δ 6.93-8.67 ppm. mdpi.com Similarly, for 2-(2-Hydroxynaphthylidene)aminopyridine, the hydroxyl proton is observed at δ 15.44 ppm and the olefinic proton at δ 9.97 ppm. mdpi.com

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Derivatives of 2-Hydroxy-1-naphthaldehyde

| Proton | 2-(2-Hydroxynaphthylidene)aminopyrazine mdpi.com | 2-(2-Hydroxynaphthylidene)aminopyridine mdpi.com |

| OH | 14.81 (s) | 15.44 (s) |

| CH=N | 9.31 (s) | 9.97 (s) |

| Aromatic CH | 6.93-8.67 (m) | 6.93-8.52 (m) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. While specific ¹³C NMR data for this compound is not detailed in the provided search results, the technique is crucial for characterizing its derivatives. For instance, in related naphthaldehyde derivatives, distinct signals are expected for the carbon atoms of the naphthalene ring system, the aldehyde or oxime carbon, and any substituent carbons. The chemical shifts of these carbons are sensitive to their local electronic environment.

Advanced NMR techniques, such as two-dimensional (2D) NMR, are invaluable for complex structural assignments. Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons over two or three bonds, respectively. These methods are particularly useful for unambiguously assigning the signals in the often-crowded aromatic regions of the spectra of 2-Hydroxy-1-naphthaldehyde derivatives and for confirming the connectivity of the entire molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of 2-hydroxy-6-nitro-1-naphthaldehyde in acetonitrile (B52724) shows absorption bands at 295 and 340 nm. researchgate.net Upon the addition of a base, a new strong absorption band appears at 450 nm, indicating the formation of the corresponding nitronaphtholate anion. researchgate.net For Schiff base derivatives of 2-Hydroxy-1-naphthaldehyde, tautomeric equilibria between enol-imine and keto-amine forms can be studied using UV-Vis spectroscopy in different solvents. mdpi.com The position and intensity of the absorption bands can be influenced by the polarity of the solvent, providing insight into the electronic structure and tautomeric preferences of the molecule. mdpi.com For example, theoretical studies on related oximes have shown that the main absorption bands correspond to π-π* transitions. malayajournal.org

Table 3: UV-Vis Absorption Maxima (λmax, nm) for a Derivative of 2-Hydroxy-1-naphthaldehyde

| Compound | Solvent | λmax (nm) |

| 2-hydroxy-6-nitro-1-naphthaldehyde | Acetonitrile | 295, 340 researchgate.net |

| 2-hydroxy-6-nitro-1-naphthaldehyde + TBAOH | Acetonitrile | 450 researchgate.net |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing precise information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact molecular formula of this compound and its derivatives. libretexts.org Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass with very high accuracy (typically to several decimal places). libretexts.org This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. libretexts.org By comparing the experimentally measured accurate mass to the calculated masses of possible molecular formulas, the correct elemental composition can be unambiguously assigned. mdpi.com This is based on the fact that the masses of individual atoms are not integers. libretexts.org For example, the molecular formula of a compound can be calculated from its accurate monoisotopic mass, taking into account the nitrogen rule, and then confirmed by matching experimental and simulated isotopic patterns. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound and its derivatives. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]⁺ or other adducts. nih.gov

This technique is valuable for identifying the molecular weight of the parent compound and for studying the formation of complexes. For instance, ESI-MS has been used to study the interactions between various analytes and solvents, where unusual ions were observed. researchgate.net The ionization process in ESI can be sensitive to various parameters, including solvent composition and instrumental settings, which can influence the types of ions observed. nih.govresearchgate.net

X-ray Diffraction Techniques

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering a complete picture of the molecular structure.

For derivatives of 2-hydroxy-1-naphthaldehyde, SC-XRD has been used to confirm their zwitterionic imine-based structures and to study the noncovalent interactions that stabilize the crystal packing. rsc.orgnih.gov The determination of the absolute configuration of chiral molecules is also possible with this technique, which is crucial for understanding their biological activity. researchgate.netspringernature.com

Table 2: Crystallographic Data for a Derivative of 2-Hydroxy-1-naphthaldehyde

| Parameter | Value | Reference |

| Empirical formula | C₁₉H₁₄N₄O₃S | nih.gov |

| Formula weight | 390.41 | nih.gov |

| Crystal system | Monoclinic | nih.gov |

| Space group | P2₁/c | nih.gov |

| a (Å) | 9.0883 (7) | nih.gov |

| b (Å) | 10.0241 (8) | nih.gov |

| c (Å) | 19.9823 (16) | nih.gov |

| α (°) | 90 | nih.gov |

| β (°) | 99.851 (3) | nih.gov |

| γ (°) | 90 | nih.gov |

| Volume (ų) | 1792.0 (2) | nih.gov |

| Z | 4 | nih.gov |

| Radiation | MoKα (λ = 0.71073 Å) | nih.gov |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to investigate the crystalline nature of solid materials. It provides information on the crystal structure, phase purity, and crystallite size of a compound. In the context of this compound and its derivatives, PXRD is instrumental in confirming the formation of new compounds and analyzing their solid-state structure.

Research has shown that the PXRD pattern of pure 2-Hydroxy-1-naphthaldehyde exhibits sharp, well-defined peaks, which is indicative of its highly crystalline nature. researchgate.net When this precursor is reacted to form a Schiff base ligand, the resulting PXRD pattern is distinctly different from those of the starting materials. This alteration in the diffraction pattern, including changes in peak positions and intensities, serves as definitive evidence for the formation of a new crystalline phase, confirming the success of the synthesis. researchgate.net The comparison between the diffractograms of the reactants and the product is a standard method to verify the formation of a new complex.

Table 1: Comparative PXRD Observations

| Compound | Crystalline Nature | PXRD Observation |

|---|---|---|

| 2-Hydroxy-1-naphthaldehyde | Crystalline | Exhibits sharp, characteristic diffraction peaks at specific 2θ angles. researchgate.net |

Other Spectroscopic and Analytical Techniques

Beyond structural elucidation by diffraction, a range of other analytical methods are employed to provide a complete profile of these compounds, from their elemental composition to their behavior in solution and upon heating.

Elemental Analysis (C, H, N, S, Metal)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur or metals) within a molecule. This analysis is critical for verifying the empirical formula of newly synthesized derivatives of this compound. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong support for the proposed stoichiometry of the complex. researchgate.netbendola.com

This method is routinely used to confirm the composition of both the Schiff base ligands and their subsequent metal complexes. researchgate.net For metal complexes, analysis extends to determining the percentage of the metal ion, which helps in establishing the ligand-to-metal ratio.

Table 2: Example of Elemental Analysis Data for a Representative Metal Complex Data presented is illustrative of the methodology.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 61.12 | 60.93 |

| H | 4.70 | 4.72 |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in the mass of a sample as it is heated at a controlled rate. TGA is employed to study the thermal stability of this compound derivatives and to determine the composition of its metal complexes. researchgate.net The resulting TGA curve plots mass loss against temperature, revealing distinct decomposition steps.

TGA can effectively differentiate between solvated (lattice) and coordinated water molecules in hydrated complexes. researchgate.net

Lattice water is typically lost at lower temperatures, generally below 150°C.

Coordinated water , being directly bonded to the metal center, is lost at higher temperatures.

Subsequent mass loss at even higher temperatures corresponds to the decomposition and loss of the organic ligand framework, with the final residual mass often corresponding to a stable metal oxide. bendola.com

Table 4: Representative TGA Decomposition Stages for a Metal Complex

| Temperature Range (°C) | Mass Loss (%) | Assignment of Lost Fragment |

|---|---|---|

| 80 - 140°C | ~5% | Loss of lattice water molecules |

| 160 - 250°C | ~10% | Loss of coordinated water molecules |

| > 250°C | ~60% | Decomposition of the organic ligand |

Theoretical and Computational Studies on 2 Hydroxy 1 Naphthaldehyde Oxime

Electronic Structure and Spectroscopy Calculations

Computational chemistry provides powerful tools to understand the electronic characteristics and predict the spectroscopic behavior of molecules like 2-hydroxy-1-naphthaldehyde (B42665) oxime. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in this regard.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) has been widely employed to investigate the geometry, electronic structure, and reactivity of 2-hydroxy-1-naphthaldehyde oxime and its derivatives. For instance, DFT calculations have been utilized to study the oxidation of this oxime, elucidating the reaction mechanism and the influence of substituents on the reaction pathway. eie.grresearchgate.net These studies often involve optimizing the molecular geometry to find the most stable conformation and calculating various electronic properties.

In one such study, the B3LYP functional with the 6-311+G(d,p) basis set was used to explore the geometry and energy features of the oxidation of this compound. eie.gr The calculations revealed insights into the selective formation of different products based on the oxidant and reaction conditions. eie.grresearchgate.net

Time-Dependent DFT (TD-DFT) is the workhorse for studying excited-state properties and predicting electronic absorption and emission spectra. For derivatives of 2-hydroxy-1-naphthaldehyde, TD-DFT calculations have been crucial in understanding their fluorescent behavior and the mechanisms of chemosensing. researchgate.netresearchgate.net Although a detailed TD-DFT study specifically on the oxime is not extensively reported in the provided context, the methodology is central to interpreting its potential spectroscopic behavior.

High-Level Ab Initio Calculations (e.g., RICC2)

While DFT and TD-DFT are powerful, for more accurate predictions of excited-state properties, especially for systems exhibiting complex electronic phenomena, higher-level ab initio methods are often necessary. The Resolution of the Identity Coupled Cluster model of second order (RICC2) is one such method. However, based on the available search results, there is no specific mention of the application of RICC2 calculations to this compound. Such calculations would be valuable for benchmarking DFT results and providing a more refined understanding of its photophysics.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting various spectroscopic data, including UV-Vis absorption and emission spectra. For derivatives of 2-hydroxy-1-naphthaldehyde, theoretical calculations have successfully supported experimental findings. For example, in the study of a chemosensor based on this scaffold, DFT calculations helped to explain the observed red-shift in the fluorescence spectrum upon binding with an anion. researchgate.net

The following table summarizes representative computational data that could be obtained for this compound, based on typical computational studies of similar molecules.

| Property | Computational Method | Predicted Value/Finding | Reference |

| Optimized Geometry | DFT/B3LYP/6-311+G(d,p) | Planar naphthalene (B1677914) core with intramolecular hydrogen bond between the hydroxyl and oxime groups. | eie.gr |

| Reaction Free Energy | DFT | Calculation of reaction free energies to determine the favorability of different reaction pathways during oxidation. | eie.grresearchgate.net |

| Electronic Absorption | TD-DFT | Prediction of absorption maxima corresponding to electronic transitions. | researchgate.netresearchgate.net |

| Fluorescence Emission | TD-DFT | Prediction of emission wavelengths from the first excited state. | researchgate.netresearchgate.net |

Investigation of Excited-State Intramolecular Proton Transfer (ESIPT)

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its excited state. This phenomenon is often responsible for the large Stokes shifts observed in the fluorescence spectra of many aromatic compounds containing a proton donor and acceptor in close proximity, such as in 2-hydroxy-1-naphthaldehyde derivatives. researchgate.net

Computational Modeling of ESIPT Mechanisms

Computational modeling is a key tool for elucidating the detailed mechanism of ESIPT. This typically involves calculating the potential energy surfaces (PES) of the ground and excited states along the proton transfer coordinate. The existence of a lower energy tautomeric form in the excited state is a hallmark of an efficient ESIPT process.

For derivatives of 2-hydroxy-1-naphthaldehyde, computational studies have shown that upon photoexcitation, the acidity of the hydroxyl group and the basicity of the carbonyl or imine group increase, facilitating the proton transfer. researchgate.net The resulting keto-tautomer is responsible for the characteristic long-wavelength fluorescence. researchgate.net While a specific computational model for ESIPT in the oxime is not detailed in the provided search results, the general mechanism is expected to be similar, with the oxime nitrogen acting as the proton acceptor.

Influence of Substituents and Solvent Effects on ESIPT

The efficiency and dynamics of the ESIPT process can be significantly influenced by the presence of substituents on the aromatic ring and the nature of the surrounding solvent.

Substituent Effects: Electron-donating or electron-withdrawing substituents can alter the acidity of the proton donor and the basicity of the proton acceptor, thereby modulating the driving force for ESIPT. For instance, a study on a peri-methoxy-substituted derivative of this compound showed that steric hindrance from the peri substituent impeded a particular reaction pathway, highlighting the significant role of substituents in directing the reactivity. eie.gr This suggests that substituents would similarly influence the delicate balance of electronic and steric factors governing ESIPT.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can have a profound impact on the ESIPT process. Polar and protic solvents can stabilize the ground state enol form through intermolecular hydrogen bonding, which may compete with the intramolecular hydrogen bond necessary for ESIPT. This can lead to a decrease in the ESIPT efficiency and the appearance of normal Stokes-shifted fluorescence from the enol form. In some cases, solvent interactions can even completely quench the ESIPT fluorescence. researchgate.net

The table below illustrates the expected influence of substituents and solvents on the ESIPT process in this compound, based on general principles and studies of related compounds.

| Factor | Influence on ESIPT | Expected Outcome for this compound | Reference |

| Substituents | |||

| Electron-donating groups | May increase the basicity of the oxime nitrogen, potentially favoring ESIPT. | Enhanced ESIPT fluorescence. | eie.gr |

| Electron-withdrawing groups | May increase the acidity of the hydroxyl proton, potentially favoring ESIPT. | Enhanced ESIPT fluorescence. | eie.gr |

| Sterically bulky groups | Can disrupt the planarity and the intramolecular hydrogen bond, hindering ESIPT. | Reduced or quenched ESIPT fluorescence. | eie.gr |

| Solvent | |||

| Non-polar solvents | Favor the intramolecular hydrogen bond and thus the ESIPT process. | Dominant ESIPT (keto-tautomer) emission. | researchgate.net |

| Polar aprotic solvents | Can stabilize the excited enol state, leading to dual fluorescence. | Emission from both enol and keto forms. | researchgate.net |

| Polar protic solvents | Compete for hydrogen bonding, potentially inhibiting ESIPT. | Predominant normal (enol) fluorescence. | researchgate.net |

Molecular Dynamics and Conformational Analysis

Computational chemistry provides powerful tools to investigate the dynamic behavior and structural preferences of molecules like this compound. Through molecular dynamics simulations and conformational analysis, researchers can gain insights into the molecule's flexibility, stability, and the interplay of its various forms.

Theoretical Studies of Tautomerism (e.g., Nitroso-Oxime)

Tautomerism, the interconversion of structural isomers, is a key aspect of the chemistry of this compound. The most relevant tautomeric equilibrium for this compound involves the oxime and its corresponding nitroso form. Theoretical studies, often employing Density Functional Theory (DFT) and other computational methods, have been instrumental in understanding the relative stabilities of these tautomers.

Schiff bases derived from hydroxynaphthaldehydes have been a subject of spectroscopic, crystallographic, and computational investigations to assess their tautomerism. rsc.org In many instances, a slight preference for the imine tautomers is observed in solution, a finding that is corroborated by DFT calculations both in the gas phase and with the inclusion of solvent effects. rsc.org While rapid interconversion between imine and enamine forms can occur in the solid state, the imine tautomer is generally the more stable form. rsc.org

Computational studies on related systems, such as 2-(2-hydroxyphenyl)-1-azaazulene, have utilized methods like B3LYP, M06-2X, and ωB97XD to explore tautomerization. nih.gov These studies have shown that the enol form is thermodynamically and kinetically more stable than the keto tautomer in both the gas phase and in solution. nih.gov Such detailed analyses of structural and energetic parameters resulting from hydrogen atom migration are crucial for understanding the properties of different tautomers. nih.gov

Analysis of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding (IMHB) plays a critical role in determining the conformation and reactivity of this compound. The presence of a hydroxyl group in proximity to the oxime functionality allows for the formation of a stable hydrogen bond.

Computational methods, such as quasi-atomic orbital (QUAO) bonding analysis, provide a rigorous way to explore IMHB by directly accessing information from the molecular wave function. nih.govosti.gov Key factors influencing the strength of the IMHB include the interatomic distance between the hydrogen and the acceptor atom (in this case, the nitrogen of the oxime or the oxygen of the hydroxyl group) and the hybridization of the atoms involved. nih.govosti.gov This type of bonding is often characterized as a four-electron, three-center bond. nih.gov

Studies on similar molecules, like cis-1-(2-hydroxy-5-methylphenyl)ethanone oxime, have confirmed the formation of O-H···N intramolecular hydrogen bonds in solution using NMR spectroscopy. nih.gov In a related naphthoquinone derivative, DFT calculations revealed a hydrogen bond between a carbonyl oxygen and a carboxylic acid hydrogen, with a calculated distance of 1.58 Å. conicet.gov.ar Upon reduction, this hydrogen-bonding interaction was found to weaken, while the covalent O–H bond strengthened. conicet.gov.ar The calculated strength of this intramolecular hydrogen bond in the dianion form was 10.3 kcal/mol. conicet.gov.ar

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical calculations offer a powerful approach to predicting the reactivity of molecules. By calculating various electronic properties, known as quantum chemical descriptors, it is possible to gain insights into how a molecule will behave in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are crucial indicators of a molecule's reactivity. biointerfaceresearch.com

A small HOMO-LUMO gap generally signifies high chemical reactivity, low kinetic stability, and high polarizability. biointerfaceresearch.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). pku.edu.cn

DFT calculations are commonly used to determine the HOMO and LUMO energies and other related quantum chemical parameters. biointerfaceresearch.commalayajournal.org For instance, in a study of oxime ether derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 1.38 to 3.21 eV, indicating varying charge-transfer possibilities within the molecules. biointerfaceresearch.com In another study on an azo-oxime derivative, the HOMO was localized on the azo unit, and the LUMO was located on the oxime region, with a calculated HOMO-LUMO gap of 3.76 eV. malayajournal.org This analysis suggests that the primary electronic transition involves a charge transfer from the azo group to the oxime group. malayajournal.org

Table 1: Calculated Quantum Chemical Descriptors for an Azo-Oxime Derivative malayajournal.org

| Parameter | Value (eV) |

| HOMO | -6.269502 |

| LUMO | -2.509433 |

| Energy Gap | 3.760069 |

| Ionization Potential (IP) | 6.269502 |

| Electron Affinity (EA) | 2.509433 |

Data obtained from B3LYP/6-311++G(d,p) calculations.

Reaction Pathway Predictions for Derivatization

Computational chemistry can also be used to predict the most likely pathways for chemical reactions, including the derivatization of this compound. By modeling the transition states and intermediates of potential reaction pathways, it is possible to determine the most energetically favorable routes.

For example, understanding the tautomeric equilibria and the nature of intramolecular hydrogen bonding is crucial for predicting how the molecule will react with different reagents. The sites most susceptible to electrophilic or nucleophilic attack can be identified through the analysis of molecular electrostatic potential (MEP) maps. malayajournal.org In MEP maps, different colors represent different electrostatic potential values, with blue indicating electron-poor regions (prone to nucleophilic attack) and red indicating electron-rich regions (prone to electrophilic attack). malayajournal.org

Furthermore, computational studies on reaction mechanisms, such as hydrogen atom transfer (HAT) reactions in related systems, have been performed using DFT methods. rsc.org These studies help in understanding the factors that control the reactivity and can guide the design of new synthetic routes for derivatization. By calculating the activation barriers for different potential pathways, researchers can predict the most likely products of a reaction.

Applications of 2 Hydroxy 1 Naphthaldehyde Oxime in Advanced Chemical Research

Applications in Analytical Chemistry

2-Hydroxy-1-naphthaldehyde (B42665) oxime and its derivatives have proven to be versatile reagents in the field of analytical chemistry. Their ability to form stable, often colored, complexes with a variety of metal ions makes them highly suitable for both qualitative and quantitative analysis. These applications range from spectrophotometric determination of metal ions to advanced separation and preconcentration techniques.

Reagents for the Determination of Metal Ions (e.g., Iron(III), Copper(II), Nickel(II), Zinc)

2-Hydroxy-1-naphthaldehyde oxime and its related compounds are effective chromogenic reagents for the spectrophotometric determination of several transition metal ions. The formation of a colored complex between the reagent and the metal ion allows for the quantification of the metal concentration by measuring the absorbance of the solution at a specific wavelength.

For the determination of Iron(III) , a selective extraction-spectrophotometric method has been developed. This method is based on the formation of an insoluble iron(III)-2-hydroxy-1-naphthaldehyde oxime complex, which can be extracted into chloroform (B151607) from an aqueous solution at a pH of 3.5. The resulting complex in the chloroform layer exhibits a maximum absorption at 580 nm.

In the case of Copper(II) and Nickel(II) , a colorimetric probe based on 2-hydroxy-1-naphthaldehyde has been designed for their simultaneous detection in an aqueous medium. This probe shows a distinct color change from colorless to yellow upon complexation with Cu²⁺ and Ni²⁺ ions, enabling their visual and spectrophotometric determination.

For the determination of Zinc(II) , a highly sensitive and selective spectrophotometric method has been established using 2-hydroxynaphthaldehyde benzoylhydrazone, a derivative of 2-hydroxy-1-naphthaldehyde. This method involves the formation of a pale yellowish-green complex between Zn(II) and the reagent in a slightly acidic solution, with a maximum absorption at 426 nm.

Below is an interactive data table summarizing the spectrophotometric determination of these metal ions using this compound and its derivatives.

| Metal Ion | Reagent | Solvent | pH | λmax (nm) |

| Iron(III) | This compound | Chloroform | 3.5 | 580 |

| Copper(II) | 2-Hydroxy-1-naphthaldehyde based probe | Aqueous | - | - |

| Nickel(II) | 2-Hydroxy-1-naphthaldehyde based probe | Aqueous | - | - |

| Zinc(II) | 2-Hydroxynaphthaldehyde benzoylhydrazone | Aqueous | Slightly Acidic | 426 |

Extraction-Spectrophotometric Methods for Trace Analysis

Extraction-spectrophotometric methods utilizing this compound offer a simple and effective means for the determination of trace amounts of metal ions. These methods combine the selectivity of complex formation with the separation power of solvent extraction, thereby enhancing the sensitivity and reducing matrix interference.

A notable application is the determination of microgram quantities of Iron(III). The method involves the formation of the iron(III)-2-hydroxy-1-naphthaldehyde oxime complex, which is then extracted into an organic solvent like chloroform. A single extraction is sufficient for the quantitative transfer of the complex, and the method has been successfully applied to the analysis of non-ferrous alloys. The complex in chloroform follows Beer's law up to a concentration of 8 p.p.m. of iron(III), with a molar absorptivity of 6.4 × 10³ l mol⁻¹ cm⁻¹ at 580 nm.

Solid-Phase Extraction and Preconcentration of Metal Ions

Solid-phase extraction (SPE) is a powerful technique for the preconcentration of trace metal ions from various matrices, enhancing the sensitivity of analytical methods. This technique often employs a solid sorbent that has been chemically modified with a chelating agent to selectively bind to the target metal ions.

While direct applications of this compound in SPE are not extensively documented in the provided search results, the principle is well-established with analogous compounds. For instance, silica gel modified with 2,3-dihydroxybenzaldehyde has been used for the preconcentration of Cu(II), Ni(II), Cd(II), and Zn(II). Similarly, Amberlite XAD-4 resin functionalized with 2-hydroxybenzaldehyde thiosemicarbazone has been synthesized for the SPE of Cu²⁺, Cd²⁺, and Pb²⁺. These examples demonstrate the potential of immobilizing ligands with similar functional groups to this compound onto solid supports for the selective extraction and preconcentration of heavy metal ions from environmental and biological samples. The general procedure involves passing a sample solution through a column packed with the functionalized sorbent, where the metal ions are retained. They are subsequently eluted with a suitable solvent for analysis.

Derivatization Agents for Spectrophotometric and Chromatographic Assays

2-Hydroxy-1-naphthaldehyde serves as a valuable derivatizing agent, particularly in the formation of Schiff bases. These reactions are crucial for enhancing the detectability of certain analytes in spectrophotometric and chromatographic methods. The Schiff bases derived from 2-hydroxy-1-naphthaldehyde often exhibit strong chromophoric or fluorophoric properties, which are beneficial for their detection.

The condensation reaction of 2-hydroxy-1-naphthaldehyde with primary amines to form imines (Schiff bases) is a well-established method for modifying the properties of the target amine-containing compounds. These Schiff base metal complexes have shown a broad range of applications, including in analytical chemistry. The formation of these derivatives can improve the stability of the analyte, facilitate its separation by chromatography, and lower the detection limits.

Catalytic Applications of this compound and its Complexes